19-Norprogesterone

Catalog No.
S586481
CAS No.
472-54-8
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Norprogesterone

CAS Number

472-54-8

Product Name

19-Norprogesterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1

InChI Key

NVUUMOOKVFONOM-GPBSYSOESA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Synonyms

19-norprogesterone, 19-norprogesterone, (14beta,17alpha)-isomer, 19-norprogesterone, (9beta,10alpha)-isomer

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Mineralocorticoid Agonist Activity

Specific Scientific Field: Endocrinology and nephrology.

Summary: 19-Norprogesterone (19-nor P) exhibits a 3-fold higher affinity for mineralocorticoid receptors compared to its parent steroid, progesterone (P). In contrast, 19-nor aldosterone has negligible mineralocorticoid receptor affinity. This property makes 19-nor P a potent mineralocorticoid agonist.

Methods of Application: In an adrenalectomized rat urinary K⁺/Na⁺ bioassay system, researchers assess the mineralocorticoid activity Progesterone, a known mineralocorticoid antagonist, lacks agonist activity.

Results: The loss of the C19 methyl group profoundly alters mineralocorticoid activity. Aldosterone shifts from an agonist to inactive, while progesterone transforms from an antagonist to an agonist. These changes may be relevant to sodium retention syndromes .

Progestagen Activity

Specific Scientific Field: Reproductive medicine and contraception.

Summary: 19-Norprogesterone is a potent progestagen with high affinity for the progesterone receptor (PgR). Unlike 17α-hydroxylated-progesterone (170HP), which lacks hormonal activity, 19-norprogesterone competes effectively with progesterone (P) for the PgR.

Methods of Application: Researchers study progestagen effects using in vitro assays, animal models, and clinical trials. 19-Norprogesterone’s binding affinity and downstream signaling pathways are investigated.

Results: 19-Norprogesterone’s progestagenic properties make it valuable for contraception, hormone replacement therapy, and managing gynecological conditions .

19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a synthetic steroidal progestin and a close analogue of the natural hormone progesterone. It differs from progesterone by the absence of the C19 methyl group. This compound was first synthesized in 1944 and has been shown to possess significant progestogenic activity, often exhibiting 4 to 8 times the potency of progesterone in various assays . Its chemical formula is C20H28O2, with a molar mass of approximately 300.44 g/mol .

19-Norprogesterone acts as a progestin by binding to the progesterone receptor (PR) in target tissues. However, due to the missing methyl group, it exhibits weaker binding affinity compared to progesterone []. This difference can influence its biological effects.

The mechanism of action of 19-Norprogesterone within the PR complex is still under investigation. However, it is believed to involve similar processes as progesterone, including conformational changes in the receptor and recruitment of coactivators to regulate gene expression [].

While detailed data on 19-Norprogesterone's specific hazards is limited, it is generally considered to share similar safety concerns as other steroids. These concerns include:

  • Endocrine Disruption: Due to its progestogenic activity, 19-Norprogesterone may disrupt hormonal balance if ingested.
  • Potential Carcinogenicity: Some studies suggest a possible link between long-term exposure to synthetic steroids and an increased risk of certain cancers. However, more research is needed to confirm this for 19-Norprogesterone specifically [].

  • Wittig Reaction: This reaction is used to introduce the appropriate ethylidene group at the C17 position.
  • Hydroboration: Following the Wittig reaction, hydroboration is employed to incorporate an oxygen function at the C20 position.
  • Oxidation: The compound can undergo oxidation to yield various derivatives, including 19-hydroxyprogesterone .

These reactions are crucial in modifying steroid structures to enhance biological activity and specificity.

19-Norprogesterone exhibits potent progestational effects due to its high affinity for the progesterone receptor. It acts as a partial agonist for the mineralocorticoid receptor, unlike progesterone, which functions as an antagonist. This unique characteristic leads to mineralocorticoid effects such as sodium retention and hypertension in animal models . Additionally, it has been noted for its antigonadotropic activity, decreasing luteinizing hormone and follicle-stimulating hormone levels .

The synthesis of 19-norprogesterone can be achieved through various methods:

  • Classical Synthesis: Involves multi-step organic reactions starting from steroid precursors.
  • Modern Synthetic Approaches: These may utilize more advanced techniques like microwave-assisted synthesis or enzymatic methods for more efficient production .

The classical method typically includes the aforementioned Wittig reaction and subsequent hydroboration.

19-Norprogesterone is primarily used in:

  • Hormonal Contraceptives: It serves as a key ingredient in several oral contraceptives due to its potent progestational effects.
  • Hormone Replacement Therapy: It is utilized in therapies aimed at alleviating symptoms associated with menopause or other hormonal imbalances.
  • Research: The compound is employed in studies investigating progestational mechanisms and receptor interactions .

Research indicates that 19-norprogesterone interacts with various receptors beyond the progesterone receptor:

  • Mineralocorticoid Receptor: Exhibits partial agonism leading to sodium retention and potential hypertension.
  • Androgen Receptors: Some studies suggest it may have weak interactions with androgen receptors, although this is not its primary function .

These interactions highlight its potential side effects and therapeutic applications.

19-Norprogesterone shares structural similarities with several other steroid compounds. Here are some notable comparisons:

CompoundStructure DifferenceBiological Activity
ProgesteroneContains C19 methyl groupStrong progestational activity
NorethisteroneEthynyl group at C17Orally active progestin, used in contraceptives
17α-HydroxyprogesteroneHydroxyl group at C17Decreased affinity for progesterone receptor
NomegestrolAdditional methyl groupHigh affinity for progesterone receptor

Uniqueness of 19-Norprogesterone:

  • Its absence of the C19 methyl group allows it to exhibit unique biological activities compared to its analogues, particularly its interaction profile with mineralocorticoid receptors .

XLogP3

3.3

UNII

1A5185976G

Other CAS

472-54-8

Wikipedia

19-norprogesterone

Dates

Modify: 2023-08-15

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